molecular formula C15H14ClFN2O5S2 B12142228 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12142228
M. Wt: 420.9 g/mol
InChI Key: ISHJBMAYGMMJFR-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound that features a thiazole ring fused with a thiophene ring, substituted with a chloro-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro-fluorophenyl group: This step may involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Formation of the oxobutanoic acid moiety: This can be done through condensation reactions involving appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chloro-fluorophenyl group suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro-fluorophenyl group suggests potential interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
  • 4-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Uniqueness

The unique combination of the chloro and fluoro substituents in 4-{[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid may confer distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C15H14ClFN2O5S2

Molecular Weight

420.9 g/mol

IUPAC Name

4-[[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H14ClFN2O5S2/c16-9-5-8(1-2-10(9)17)19-11-6-26(23,24)7-12(11)25-15(19)18-13(20)3-4-14(21)22/h1-2,5,11-12H,3-4,6-7H2,(H,21,22)

InChI Key

ISHJBMAYGMMJFR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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